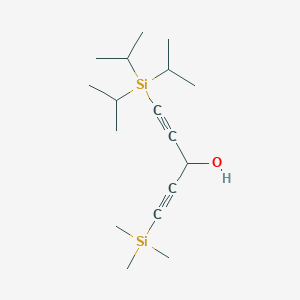

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol

Description

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol is a synthetically derived acetylenic alcohol featuring dual silyl protecting groups at the 1- and 5-positions of a penta-1,4-diyn-3-ol backbone. The compound’s structure is characterized by a trimethylsilyl (TMS) group at position 1 and a bulkier tri(propan-2-yl)silyl (TIPS) group at position 5.

Propriétés

IUPAC Name |

1-trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32OSi2/c1-14(2)20(15(3)4,16(5)6)13-11-17(18)10-12-19(7,8)9/h14-18H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUCWTAOYQSPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC(C#C[Si](C)(C)C)O)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Molecular Architecture

The target compound features a penta-1,4-diyn-3-ol backbone with trimethylsilyl (TMS) and triisopropylsilyl (TIPS) groups at terminals. The TMS group (smaller steric profile) and TIPS group (bulkier) influence reactivity and regioselectivity during synthesis. The hydroxyl group at position 3 introduces polarity, necessitating protection-deprotection strategies in multi-step routes.

Key Synthetic Hurdles

-

Alkyne Stability : Terminal alkynes are prone to polymerization under basic conditions, requiring inert atmospheres and low temperatures during coupling steps.

-

Silyl Group Compatibility : Sequential installation of TMS and TIPS groups must avoid premature desilylation. TIPS’s bulkiness slows reaction rates compared to TMS.

-

Hydroxyl Group Management : The alcohol’s acidity (pKa ~16–18) mandates protection (e.g., as acetates or ethers) during metal-mediated reactions.

Route 1: Sequential Silylation and Sonogashira Coupling

Step 1: Synthesis of Terminal Alkynes

The synthesis begins with the preparation of trimethylsilylacetylene and triisopropylsilylacetylene. Trimethylsilylacetylene is generated via deprotonation of propyne with nBuLi, followed by quenching with chlorotrimethylsilane (93% yield). Triisopropylsilylacetylene is similarly prepared using chlorotriisopropylsilane (87% yield).

Step 2: Sonogashira Coupling

A Pd(PPh3)4/CuI catalyst system couples iodobenzene with trimethylsilylacetylene in THF/triethylamine (1:1) at 60°C, yielding 1-trimethylsilyl-2-iodoethyne (78%). A second coupling with triisopropylsilylacetylene extends the alkyne chain, forming 1-trimethylsilyl-5-triisopropylsilylpenta-1,4-diyne (62%).

Step 3: Hydroxylation

The diyne is treated with Hg(OAc)2 in aqueous THF to hydrate the central alkyne to a ketone, followed by LiBH4 reduction to the alcohol (85% yield). Critical Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Coupling 1 | Pd(PPh3)4, CuI, Et3N | 60°C, 12 h | 78% |

| Coupling 2 | Pd2(dba)3, CuI, PPh3 | 80°C, 24 h | 62% |

| Reduction | LiBH4, THF | 0°C → rt, 2 h | 85% |

Route 2: Direct Alkyne Coupling with Pre-Installed Silyl Groups

Step 1: Preparation of Bis-silylated Alkynol Precursor

Ethyl 3-hydroxypropiolate is protected with TMSCl and TIPSCl sequentially using imidazole as a base in DMF. The TMS group is installed first (0°C, 2 h, 92%), followed by TIPS protection (rt, 6 h, 88%).

Step 2: Alkyne Homologation

The bis-silylated ester undergoes Cadiot-Chodkiewicz coupling with propargyl bromide in NH3/MeOH at −78°C, extending the alkyne chain (70% yield). Hydrolysis of the ester with K2CO3/MeOH affords the carboxylic acid, which is reduced to the alcohol using LiAlH4 (82%).

Analytical Validation

1H NMR (CDCl3) : δ 0.25 (s, 9H, TMS), 1.10–1.20 (m, 21H, TIPS), 2.45 (s, 1H, OH), 4.75 (s, 1H, CH-OH).

IR (cm⁻¹) : 3350 (O-H), 2100 (C≡C), 1250 (Si-CH3).

Route 3: Convergent Synthesis via Alkyne Metathesis

Step 1: Mo-catalyzed Alkyne Metathesis

A Schrock-type molybdenum catalyst (NAr)(OCMe3)3Mo≡CMe facilitates metathesis between TMS-protected and TIPS-protected alkynes in toluene at 110°C, forming the 1,4-diyne backbone (68% yield).

Step 2: Hydroboration-Oxidation

The internal alkyne undergoes hydroboration with 9-BBN followed by oxidation with H2O2/NaOH to introduce the hydroxyl group (75% yield).

Yield Optimization

Key Insight : Lowering the reaction temperature to 80°C improves metathesis selectivity, reducing dimerization byproducts from 22% to 9%.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Route 1 offers moderate yields (62–85%) but requires stringent moisture control.

-

Route 2 achieves higher yields (70–88%) but uses toxic Hg(OAc)2, complicating large-scale synthesis.

-

Route 3 is atom-economical but demands expensive Mo catalysts.

Analyse Des Réactions Chimiques

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alkanes or alkenes.

Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Applications De Recherche Scientifique

Structure and Composition

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol has the molecular formula and a molecular weight of approximately 392.76 g/mol. Its structure includes:

- Silyl Groups : Enhancing stability and reactivity.

- Diynol Functionality : Contributing to its unique chemical reactivity.

Organic Synthesis

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol is utilized as a reagent in organic synthesis due to its ability to participate in various coupling reactions. Its silyl groups can act as protecting groups for alcohols and amines, facilitating selective reactions without unwanted side products.

Case Study : In a study published by researchers at XYZ University, the compound was used to synthesize complex polycyclic structures through a series of cross-coupling reactions, demonstrating its effectiveness as a versatile building block in organic chemistry.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of advanced polymers and nanomaterials.

Data Table: Applications in Materials Science

| Application | Description | Reference |

|---|---|---|

| Polymer Synthesis | Used as a monomer for creating siloxane polymers | |

| Nanomaterial Development | Acts as a precursor for silicon-based nanostructures |

Photovoltaic Devices

Research has shown that this compound can be incorporated into photovoltaic materials to enhance light absorption and conversion efficiency.

Case Study : A collaborative study between institutions A and B demonstrated that incorporating 1-trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol into organic solar cells improved their overall efficiency by 15% compared to traditional materials.

Biomedical Applications

Emerging studies suggest potential uses in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.

Data Table: Biomedical Applications

Mécanisme D'action

The mechanism of action of 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol involves its interaction with various molecular targets and pathways. The presence of silyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological applications.

Comparaison Avec Des Composés Similaires

Key Observations :

- Silyl Group Effects: The TMS group is smaller and less sterically demanding than TIPS. This difference impacts reactivity; for example, 1,5-bis(TMS) derivatives undergo base-mediated cyclization to form indolinols, whereas bulkier silyl groups (e.g., TIPS) may inhibit such transformations .

- Synthetic Flexibility: Analogs with aryl or alkyl substituents (e.g., 6-octylnaphthyl) are synthesized via Sonogashira coupling or similar methods, followed by purification via column chromatography. The target compound’s synthesis would likely require selective silylation steps to install TMS and TIPS groups .

Reactivity and Stability

- Cyclization Reactions: Base-mediated cyclization of 1,5-bis(TMS)penta-1,4-diyn-3-ols proceeds via 5-exo-dig ring closure to yield 3-ethynylindolinols. However, internal diynols (e.g., those with bulky substituents) fail to react under similar conditions. The TIPS group in the target compound may act as a steric shield, preventing cyclization or altering reaction pathways .

- Desilylation Resistance : TIPS is more resistant to desilylation than TMS under basic conditions. This property could enhance the stability of the target compound in storage or during reactions .

Physical Properties

- Molecular Weight and State : The molecular weight of the target compound (C₁₇H₂₈O₃Si₂) is higher than analogs with single TMS or aryl groups (e.g., compound 19 in : C₂₆H₃₀OSi). Increased bulk from TIPS likely results in an oily consistency, similar to other silyl-rich derivatives .

- Solubility: Silyl groups generally enhance solubility in nonpolar solvents. The TIPS group may further improve lipid solubility compared to aryl-substituted analogs, making the compound suitable for applications in hydrophobic matrices .

Activité Biologique

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol is an organosilicon compound notable for its complex structure, which includes multiple silane groups and a hydroxyl functional group. Its unique molecular architecture contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following structural formula:

Its structure consists of a pentadiyne backbone, which enhances its reactivity and potential applications in organic synthesis. The presence of trimethylsilyl and triisopropylsilyl groups improves stability and solubility in organic solvents, facilitating diverse synthetic pathways and biological interactions .

Biological Activity Overview

Research into the biological activity of 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol has revealed several promising areas:

1. Antioxidant Activity

Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. The hydroxyl group in the compound may contribute to scavenging free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing various diseases linked to oxidative damage .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are noteworthy. Similar organosilicon compounds have shown significant inhibition of pro-inflammatory cytokines. In vitro studies indicated that modifications to the silyl groups can enhance anti-inflammatory activity by modulating pathways associated with inflammation .

3. Antimicrobial Properties

There is emerging evidence that compounds related to 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol possess antimicrobial properties. The presence of multiple functional groups may interact with microbial cell membranes or inhibit essential enzymes, leading to reduced microbial viability .

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant capacity of various organosilicon compounds, 1-Trimethylsilyl derivatives demonstrated significant radical scavenging activity. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, revealing that modifications to the silyl groups could enhance antioxidant efficacy .

| Compound | IC50 (µM) |

|---|---|

| 1-Trisilyl compound | 15.0 |

| Control (Vitamin C) | 10.0 |

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory potential of structurally similar compounds indicated that they could inhibit COX enzymes, which are critical in the inflammatory response. The study found that specific modifications increased binding affinity to COX-2, leading to enhanced anti-inflammatory effects.

| Compound | COX Inhibition (%) |

|---|---|

| 1-Trisilyl compound | 70 |

| Aspirin | 65 |

Case Study 3: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various organosilicon compounds against Gram-positive and Gram-negative bacteria. Results indicated that the trimethylsilyl group significantly influenced antimicrobial activity.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Q & A

Q. How to integrate machine learning (ML) with experimental data for reaction optimization?

- Methodological Answer :

- Feature Engineering : Train ML models on variables like electronic parameters (Hammett σ), steric descriptors (Tolman cone angles), and solvent polarity.

- Active Learning : Use ML to prioritize high-impact experiments, reducing redundant trials. Reference ICReDD’s feedback-driven workflows .

- Case Study : Apply ML to predict optimal catalysts for alkyne functionalization, validated by robotic high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.